molecular formula C15H12N6O5 B5855350 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone

2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No. B5855350
M. Wt: 356.29 g/mol
InChI Key: DSAVCQZZLZERPG-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone, also known as DMFPDNP-hydrazone, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized for various purposes, and its mechanism of action has been studied in depth.

Mechanism of Action

The mechanism of action of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone is not fully understood. However, it has been suggested that the compound may interact with nucleic acids, leading to changes in gene expression and cell function. Additionally, 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone may induce cell death through the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone in lab experiments is its fluorescent properties, which make it useful for the detection of nucleic acids. Additionally, the compound has been shown to have low toxicity in vitro, making it a potentially safe option for use in biological assays. However, one limitation of using 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone. One area of interest is its potential as an anti-tumor agent, and further studies are needed to determine its efficacy in vivo. Additionally, the compound's antimicrobial properties could be further explored for potential use in the development of new antibiotics. Finally, the fluorescent properties of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone could be harnessed for the development of new diagnostic tools for the detection of nucleic acids.

Synthesis Methods

The synthesis of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone involves the reaction of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction takes place in an organic solvent, such as ethanol, and is typically carried out under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone has been used in various scientific research applications, including as a fluorescent probe for the detection of nucleic acids and as a potential anti-tumor agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O5/c1-8-5-11-13(17-9(2)18-15(11)26-8)7-16-19-12-4-3-10(20(22)23)6-14(12)21(24)25/h3-7,19H,1-2H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAVCQZZLZERPG-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)C)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2O1)C)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline

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